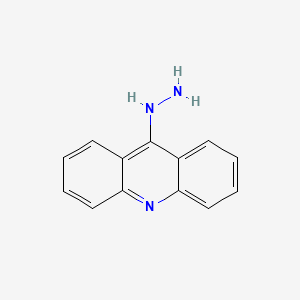

9-Hydrazinoacridine

Description

Structure

3D Structure

Properties

IUPAC Name |

acridin-9-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVANEUDZNISLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063017 | |

| Record name | Acridine, 9-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3407-93-0 | |

| Record name | 9-Hydrazinylacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3407-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine, 9-hydrazino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003407930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydrazinoacridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridine, 9-hydrazinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acridine, 9-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3407-93-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-HYDRAZINYLACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3294OZM15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9-Hydrazinoacridine: A Technical Guide to its Chemical Properties, Structure, and Applications

Foreword: The Enduring Legacy of the Acridine Scaffold

The acridine tricycle, a nitrogen-containing heterocyclic aromatic framework, has long captivated the attention of medicinal chemists and materials scientists. Its planar structure and electron-rich nature bestow upon it the ability to intercalate with DNA, a property that has been exploited in the development of numerous therapeutic agents.[1] Among the myriad of acridine derivatives, 9-Hydrazinoacridine stands out as a versatile synthetic intermediate and a molecule of significant interest in its own right. The introduction of a highly reactive hydrazino group at the 9-position opens up a vast chemical space for the synthesis of novel molecular architectures with diverse biological activities. This guide aims to provide a comprehensive technical overview of this compound, delving into its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and its burgeoning role in drug discovery and chemical analysis.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a tricyclic acridine core with a hydrazino (-NHNH₂) substituent at the 9-position. This seemingly simple modification has profound implications for the molecule's chemical behavior and potential applications.

Structural Elucidation

The structure of this compound is fundamentally planar, a characteristic inherited from the acridine ring system. This planarity is a key determinant of its ability to interact with biological macromolecules, particularly through intercalation into the DNA double helix.

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃ | PubChem[2] |

| Molecular Weight | 209.25 g/mol | PubChem[2] |

| IUPAC Name | acridin-9-ylhydrazine | PubChem[2] |

| CAS Number | 3407-93-0 | PubChem[2] |

| Appearance | Likely a colored crystalline solid | Inferred |

| Melting Point | Not experimentally determined in available literature. | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water and nonpolar solvents. | Inferred from related structures |

| XLogP3-AA | 2.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

Note: Some physical properties, such as melting point and solubility, require experimental verification for definitive values.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound. The following sections detail the expected spectral features based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of eight aromatic protons on the acridine core and the protons of the hydrazino group. The aromatic protons would likely appear as a series of multiplets in the downfield region (typically δ 7.0-8.5 ppm). The chemical shifts of the -NH and -NH₂ protons of the hydrazino group would be variable and dependent on the solvent and concentration, but are expected in the range of δ 4.0-9.0 ppm.

-

¹³C NMR: The carbon NMR spectrum should exhibit 13 distinct signals corresponding to the carbon atoms of the acridine ring. The carbon atom at the 9-position, bonded to the electronegative nitrogen of the hydrazino group, is expected to be significantly deshielded and appear at a high chemical shift (likely >150 ppm). The other aromatic carbons would resonate in the typical range of δ 110-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. Characteristic absorption bands are expected for:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretching | Hydrazino group (-NHNH₂) |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 1650-1500 | C=C and C=N stretching | Acridine ring system |

| 1600-1450 | N-H bending | Hydrazino group (-NHNH₂) |

UV-Visible (UV-Vis) Spectroscopy

The extended π-conjugated system of the acridine core gives rise to strong absorption in the UV-Vis region. The spectrum is expected to show multiple absorption bands characteristic of the acridine chromophore, likely with maxima in the range of 250-450 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable leaving group at the 9-position of the acridine ring. The hydrazino group, in turn, serves as a versatile handle for further chemical modifications.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 9-chloroacridine with hydrazine hydrate.

Diagram 2: Synthetic Pathway to this compound

Caption: General scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 9-Chloroacridine

This protocol is a generalized procedure based on established methods for the synthesis of 9-substituted acridines.[2] It should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

9-Chloroacridine

-

Hydrazine hydrate (excess)

-

Ethanol (or another suitable solvent)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 9-chloroacridine in a suitable solvent such as ethanol.

-

Addition of Reagent: To the stirred solution, add an excess of hydrazine hydrate. The use of excess hydrazine drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Isolation and Purification: Collect the solid product by filtration and wash with a small amount of cold solvent. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, NMR, IR, and mass spectrometry.

Chemical Reactivity

The hydrazino group at the 9-position of the acridine core is a potent nucleophile and a versatile functional group for further synthetic transformations.

Reaction with Carbonyl Compounds: One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is a cornerstone of combinatorial chemistry and is widely used to generate libraries of bioactive compounds.

Diagram 3: Reaction of this compound with an Aldehyde

Caption: Condensation reaction to form an acridinyl hydrazone.

Precursor for Heterocyclic Synthesis: The di-nucleophilic nature of the hydrazino group makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems, such as pyrazoles, triazoles, and pyridazines.[3][4] These heterocyclic moieties are prevalent in many biologically active molecules.

Applications in Research and Drug Development

The unique structural features of this compound and its derivatives have positioned them as valuable tools in several areas of scientific research, particularly in the field of drug discovery.

Anticancer Drug Development

The acridine scaffold is a well-established pharmacophore in oncology. Many acridine derivatives exert their anticancer effects by intercalating into DNA and inhibiting the function of topoisomerase enzymes, which are crucial for DNA replication and repair.[1] this compound serves as a key intermediate in the synthesis of novel acridine-based compounds with potential anticancer activity. The hydrazino group can be readily converted into a wide range of functional groups, allowing for the fine-tuning of the molecule's pharmacological properties, such as its DNA binding affinity, topoisomerase inhibitory activity, and cellular uptake.

Mechanism of Action: Topoisomerase II Inhibition Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. Many acridine-based anticancer drugs act as topoisomerase II "poisons." They stabilize the transient covalent complex between the enzyme and the cleaved DNA, leading to an accumulation of DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death) in cancer cells.[5]

Diagram 4: Simplified Mechanism of Topoisomerase II Inhibition

Caption: Inhibition of Topoisomerase II by stabilizing the cleavage complex.

Experimental Protocol: Topoisomerase II Decatenation Assay

This is a generalized protocol to assess the inhibitory activity of a compound on topoisomerase II. Specific conditions may vary depending on the enzyme source and substrate.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA) - a network of interlocked DNA minicircles

-

Assay buffer (containing ATP and Mg²⁺)

-

This compound derivative (test compound)

-

Etoposide (positive control)

-

Loading dye

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding human Topoisomerase IIα to the mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow for the decatenation of kDNA.

-

Termination: Stop the reaction by adding a stop solution containing a protein denaturant (e.g., SDS) and a proteinase.

-

Gel Electrophoresis: Add loading dye to the samples and load them onto an agarose gel. Run the gel to separate the catenated (unreacted) and decatenated (product) forms of kDNA.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA compared to the no-drug control. The potency of the inhibitor can be quantified by determining its IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Chemical Reagents and Probes

The reactive nature of the hydrazino group also makes this compound a useful reagent in analytical chemistry. It can be used as a derivatizing agent for the sensitive detection of aldehydes and ketones in various analytical techniques, such as high-performance liquid chromatography (HPLC) and fluorescence spectroscopy. The highly fluorescent acridine core can serve as a reporter group, allowing for the detection of low concentrations of carbonyl-containing analytes.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. As a derivative of acridine, it is expected to be a potential mutagen due to its DNA intercalating properties. The hydrazino group also imparts toxicity.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound is a molecule of considerable interest, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the hydrazino group make it an invaluable building block for the creation of diverse chemical libraries. The continued exploration of this compound and its derivatives is likely to yield novel compounds with potent biological activities, particularly in the realm of anticancer drug discovery. Further research into its applications as an analytical reagent and a fluorescent probe also holds significant promise. As our understanding of the intricate molecular mechanisms of disease evolves, the strategic modification of privileged scaffolds like acridine, through versatile intermediates such as this compound, will undoubtedly remain a cornerstone of modern drug development.

References

-

PubChemLite. This compound (C13H11N3). [Link]

-

PubChem. Acridine, 9-hydrazino- | C13H11N3 | CID 18864. [Link]

-

ResearchGate. IR spectrum of compound (9). [Link]

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]

-

Silva, A. M. S., et al. "New 9-Aminoacridine Derivative: Synthesis, Study and Potential Application as pH Indicator in Organic Solvents." Journal of the Brazilian Chemical Society, vol. 28, no. 9, 2017, pp. 1673-1680. [Link]

-

ResearchGate. 1-(Acridin-9'-yl)-pyrazolin-3 and 5-ones. A new class of heterocycles with potential biological activity. [Link]

-

ResearchGate. 1H and 13C NMR spectroscopy of 9-acridinones. [Link]

-

PubChem. Acridine, 9-hydrazino- | C13H11N3 | CID 18864. [Link]

-

NIST WebBook. 9(10H)-Acridinone. [Link]

-

ARKAT USA, Inc. 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]

-

ChemRxiv. Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. [Link]

-

PubMed. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. [Link]

-

ResearchGate. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. [Link]

-

PubMed. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. [Link]

-

NIST WebBook. UV/Vis Database User's Guide. [Link]

-

ResearchGate. (PDF) Hydroacridines: Part 30. 1H and13CNMR spectra of 9-substituted 1,2,3,4,5,6,7,8-octahydroacridines and of their N-oxides. [Link]

-

MDPI. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. [Link]

-

NIST WebBook. Acridine. [Link]

-

ResearchGate. (PDF) 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]

-

Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

-

ResearchGate. (PDF) Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. [Link]

-

ResearchGate. UV-VIS spectrum of hydrazine: a-standard solution; b-hydrazine obtained from thermal decomposition of NH 3. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

NIST WebBook. Hydrazine, (pentafluorophenyl)-. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 9-Hydrazinoacridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-hydrazinoacridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust and reproducible synthetic protocol, starting from the readily available 9-chloroacridine. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the synthesized compound, ensuring its purity and structural integrity. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of the Acridine Scaffold and the Hydrazino Moiety

Acridine and its derivatives have long been a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and antiparasitic properties.[1][2] The planar tricyclic structure of the acridine nucleus allows for intercalation into DNA, a mechanism that underpins much of its biological efficacy.[3] The introduction of a hydrazino (-NHNH2) group at the 9-position of the acridine ring system yields this compound, a molecule that combines the potent bioactivity of the acridine core with the versatile reactivity of the hydrazine functional group. Hydrazones and hydrazides, which can be readily derived from this compound, are themselves an important class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[4][5][6] This unique combination makes this compound a valuable intermediate for the synthesis of novel drug candidates.

This guide will first elucidate a reliable synthetic pathway to this compound, followed by a detailed exposition of the analytical methods required for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the nucleophilic aromatic substitution (SNAr) of 9-chloroacridine with hydrazine hydrate. This reaction is generally high-yielding and proceeds under relatively mild conditions. The lone pair of electrons on the terminal nitrogen of hydrazine acts as the nucleophile, attacking the electron-deficient C9 position of the acridine ring, which is activated by the electron-withdrawing nature of the heterocyclic system and the chloro substituent.

Synthesis Pathway

The overall synthetic scheme is presented below. The initial step involves the synthesis of the precursor, 9-chloroacridine, from N-phenylanthranilic acid. This is followed by the nucleophilic substitution with hydrazine hydrate to yield the final product.

Caption: Synthesis pathway of this compound from N-phenylanthranilic acid.

Experimental Protocol: Synthesis of this compound from 9-Chloroacridine

This protocol details the synthesis of this compound from commercially available or pre-synthesized 9-chloroacridine.

Materials and Reagents:

-

9-Chloroacridine

-

Hydrazine hydrate (80% solution)

-

Ethanol (absolute)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 9-chloroacridine (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (excess, typically 5-10 equivalents) dropwise at room temperature. The addition is mildly exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol 95:5).

-

Work-up: After completion of the reaction (disappearance of the 9-chloroacridine spot on TLC), cool the reaction mixture to room temperature.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add dichloromethane and a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The organic layer contains the product.

-

Washing: Wash the organic layer with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are recommended:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃ | [7][8] |

| Molecular Weight | 209.25 g/mol | [7] |

| Appearance | Yellow solid | [9] |

| CAS Number | 3407-93-0 | [7] |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the acridine ring system and the protons of the hydrazino group. The aromatic protons will typically appear in the downfield region (δ 7.0-8.5 ppm). The NH and NH₂ protons of the hydrazino group will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the 13 carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the typical range for acridine derivatives.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.

-

Expected Molecular Ion Peak: For this compound (C₁₃H₁₁N₃), the exact mass is 209.0953. In electrospray ionization (ESI) mass spectrometry, the protonated molecule ([M+H]⁺) is expected at an m/z of approximately 210.1026.[8]

| Adduct | Predicted m/z |

| [M+H]⁺ | 210.10257 |

| [M+Na]⁺ | 232.08451 |

| [M-H]⁻ | 208.08801 |

Data sourced from PubChem.[8]

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Vibrational Bands: The FTIR spectrum of this compound is expected to show characteristic absorption bands for:

-

N-H stretching: Around 3200-3400 cm⁻¹ (from the hydrazino group).

-

C=N and C=C stretching: In the region of 1500-1650 cm⁻¹ (from the acridine ring).

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C-H bending: In the fingerprint region (below 1000 cm⁻¹).

-

A reference FTIR spectrum for this compound is available on PubChem, acquired using a KBr wafer technique.[7]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of the synthesized this compound.

Recommended HPLC Method:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the acridine chromophore has strong absorbance (typically around 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).

The development of a specific HPLC method would require optimization of the mobile phase composition, flow rate, and gradient profile to achieve good separation of the product from any starting materials or by-products.

Applications in Drug Development

This compound serves as a versatile platform for the synthesis of a wide array of derivatives with potential therapeutic applications. The reactive hydrazino group can be readily condensed with various aldehydes and ketones to form hydrazones, a class of compounds with known anticonvulsant, antidepressant, analgesic, anti-inflammatory, and antimicrobial activities.[4][5][6] Furthermore, the acridine core itself is a well-established pharmacophore in anticancer drug design.[1] The ability to generate diverse libraries of this compound derivatives makes it a valuable tool in high-throughput screening and lead optimization campaigns in the pharmaceutical industry.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The described synthetic protocol, based on the nucleophilic substitution of 9-chloroacridine, is both efficient and scalable. The comprehensive characterization workflow, employing a combination of spectroscopic and chromatographic techniques, ensures the unambiguous identification and purity assessment of the final product. As a key building block in medicinal chemistry, a thorough understanding of the synthesis and properties of this compound is paramount for the successful development of novel therapeutic agents.

References

-

Biological Activities of Hydrazone Derivatives - PMC. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Acridine, 9-hydrazino-. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

IR spectrum of compound (9). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000904). (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]

-

This compound (C13H11N3). (n.d.). PubChemLite. Retrieved January 15, 2026, from [Link]

-

9-aminoacridine. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]

-

1H and 13C NMR spectroscopy of 9-acridinones. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Hydroacridines: Part 23. 1H and 13C NMR spectra of sym-octahydroacridine, its 9-(3-pyridyl) and 9-(4-pyridyl) derivatives and the corresponding N(10)-oxides. An experimental approach to the diamagnetic anisotropy of the pyridine nucleus. (n.d.). Wiley Online Library. Retrieved January 15, 2026, from [Link]

-

A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. (2022). Frontiers in Pharmacology. Retrieved January 15, 2026, from [Link]

-

Biological activities of hydrazone derivatives in the new millennium. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]

- Preparation method of 9-aminoacridine and derivatives thereof. (n.d.). Google Patents.

-

9(10H)-Acridinone. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

-

9-Aminoacridine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

A review exploring biological activities of hydrazones. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

9H-Fluoren-9-one, hydrazone. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

-

Applications of 9-Chloroacridine in Pharmaceuticals. (2025). Kronika Journal. Retrieved January 15, 2026, from [Link]

-

Synthesis and Chemical Characterization of 9-Anilinoacridines. (2016). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acridine [webbook.nist.gov]

- 3. Acridine, 9,10-dihydro- [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 7. Acridine, 9-hydrazino- | C13H11N3 | CID 18864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C13H11N3) [pubchemlite.lcsb.uni.lu]

- 9. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. spectroteam.ro [spectroteam.ro]

A Technical Guide to the Fluorescence Spectroscopy of 9-Hydrazinoacridine for Analytical Applications

Introduction

In the landscape of modern analytical science, fluorescence spectroscopy stands out for its exceptional sensitivity and specificity. Within this domain, fluorescent derivatization has emerged as a powerful strategy to enhance the detection of molecules that are otherwise non-fluorescent or weakly fluorescent.[1][2][3] 9-Hydrazinoacridine (9-HA) is a prominent reagent in this field, valued for its ability to react with specific functional groups—primarily aldehydes and ketones—to yield intensely fluorescent products. This guide provides an in-depth technical exploration of the fluorescence properties of this compound, offering researchers, scientists, and drug development professionals the foundational knowledge and practical protocols necessary to leverage this versatile probe in their work. We will delve into its spectral characteristics, the environmental factors influencing its fluorescence, and its application in robust analytical workflows.

Part 1: Core Spectroscopic Properties of this compound

The Acridine Chromophore and Fluorescence Mechanism

The fluorescence of this compound originates from its core acridine structure, a polycyclic aromatic hydrocarbon. When a 9-HA molecule absorbs a photon of light at an appropriate wavelength (the excitation wavelength), an electron is promoted to a higher energy, excited singlet state (S₁). The molecule rapidly loses some energy non-radiatively through vibrational relaxation before returning to the ground state (S₀). This return to the ground state is accompanied by the emission of a photon at a longer wavelength (lower energy) than the absorbed photon, a phenomenon known as fluorescence. The difference between the peak excitation and peak emission wavelengths is termed the Stokes shift.

The hydrazine group (-NHNH₂) at the 9-position is the key reactive moiety. While 9-HA itself is fluorescent, its true analytical power is realized upon its reaction with carbonyl compounds. This reaction forms a stable hydrazone, which significantly modulates the electronic structure of the acridine ring system, often leading to enhanced fluorescence quantum yields and distinct spectral shifts, thereby providing a robust signal for quantification.

Excitation and Emission Spectra

The specific wavelengths at which 9-HA and its derivatives are optimally excited and emit fluorescence are critical parameters for experimental design. These values are highly dependent on the molecular environment, particularly the solvent. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent molecules.[4][5] Generally, in more polar solvents, the emission spectrum of many fluorophores shifts to a longer wavelength (a red shift).[4][6]

Below is a summary of typical spectral characteristics for 9-HA and its derivatives in common laboratory solvents.

| Compound | Solvent | Excitation Max (λex) | Emission Max (λem) | Notes |

| This compound (9-HA) | Methanol | ~400 nm | ~510 nm | General values; may vary. |

| 9-HA-Carbonyl Derivative | Acetonitrile | ~398 nm | ~503 nm | Representative values for a hydrazone. |

| 9-HA-Carbonyl Derivative | Methanol/Water | ~405 nm | ~520 nm | Illustrates red shift in polar protic media. |

Note: The exact maxima can vary slightly based on the specific carbonyl compound, concentration, pH, and instrumentation.

Environmental Effects on Fluorescence

The fluorescence of 9-HA is not static; it is dynamically influenced by its immediate surroundings. Understanding these effects is crucial for developing reliable and reproducible assays.

-

Solvent Polarity: As indicated in the table, solvent polarity plays a major role. Polar solvents can stabilize the more polar excited state of the fluorophore, lowering its energy and resulting in a red shift of the emission spectrum.[4][5][6] This solvatochromic effect must be considered when developing methods, as changes in the mobile phase composition during a chromatographic run can alter the fluorescence signal.

-

pH: The protonation state of the acridine ring and the hydrazine group can significantly impact fluorescence. The acridine nitrogen is basic and can be protonated in acidic conditions, which alters the absorption and emission spectra. Assays should be performed in buffered solutions to ensure a consistent protonation state and, therefore, a stable fluorescence signal.

-

Quenching: Fluorescence quenching, the decrease in fluorescence intensity, can occur due to a variety of processes, including interactions with other molecules in the sample matrix. Heavy atoms, such as iodide, and certain metal ions are known quenchers. It is essential to identify and mitigate potential quenchers during sample preparation and method development.

Part 2: Practical Applications in Analytical Chemistry

The primary application of this compound is as a pre-column derivatization reagent for the analysis of aldehydes and ketones by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[7] This process transforms non-fluorescent, UV-transparent carbonyls into highly detectable derivatives.[1][2][3]

Derivatization of Carbonyl Compounds

9-HA reacts with the carbonyl carbon of an aldehyde or ketone via a nucleophilic addition-elimination mechanism to form a fluorescent hydrazone.[8][9] This reaction is typically acid-catalyzed and results in the formation of a stable carbon-nitrogen double bond (C=N).

Caption: Reaction of a carbonyl with 9-HA to form a fluorescent hydrazone.

Workflow: Fluorescent Labeling and HPLC-FLD Analysis

A typical analytical workflow involves sample preparation, derivatization, chromatographic separation, and fluorescence detection. Each step must be optimized to ensure accurate and precise quantification.

Caption: Workflow for analysis of carbonyls using 9-HA derivatization and HPLC.

Experimental Protocol: Derivatization of Aldehydes in a Biological Sample

This protocol provides a validated starting point for the analysis of aldehydes, such as those generated from lipid peroxidation in biological matrices.

Objective: To quantify an aldehyde analyte in a plasma sample.

Materials:

-

This compound (9-HA) solution: 1 mg/mL in acetonitrile.

-

Trifluoroacetic acid (TFA): 0.1% (v/v) in acetonitrile.

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade.

-

Plasma sample, pre-treated via protein precipitation (e.g., with ACN or methanol) and centrifugation.

-

Aldehyde standard solutions for calibration curve.

Procedure:

-

Sample Preparation: To 100 µL of clarified plasma supernatant (or standard solution), add 50 µL of the 9-HA solution.

-

Catalysis: Add 10 µL of the 0.1% TFA solution to initiate the reaction.

-

Incubation: Vortex the mixture gently and incubate at 60°C for 30 minutes in a sealed vial to prevent evaporation.

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Injection: Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

HPLC-FLD Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with a 30:70 (A:B) mixture, ramping to 10:90 (A:B) over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Fluorescence Detector:

-

Excitation Wavelength (λex): 400 nm

-

Emission Wavelength (λem): 515 nm

-

This self-validating protocol requires running a full calibration curve with known concentrations of the aldehyde standard, along with quality control samples, to ensure the accuracy and precision of the results.

Part 3: Advanced Considerations

Quantum Yield and Fluorescence Lifetime

For advanced applications, two key photophysical parameters are the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τ).

-

Quantum Yield (ΦF): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[10] A higher quantum yield results in a brighter signal and better sensitivity. The ΦF of 9-HA derivatives is generally high, contributing to its utility. It can be affected by factors like solvent, temperature, and molecular rigidity.[11]

-

Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state, typically on the order of nanoseconds.[11][12] Lifetime measurements can provide additional information about the fluorophore's environment and are less susceptible to concentration and photobleaching artifacts than intensity measurements.

Understanding these parameters can be crucial in complex matrices where environmental effects might alter fluorescence intensity.

Limitations and Troubleshooting

-

Photobleaching: Like all fluorophores, 9-HA derivatives can undergo photochemical destruction upon prolonged exposure to high-intensity light. Minimize exposure of samples to light and use the lowest necessary excitation intensity.

-

Matrix Effects: Biological samples are complex. Co-eluting compounds can quench fluorescence or interfere with the derivatization reaction. Thorough sample cleanup and chromatographic optimization are essential.

-

Reaction Specificity: While highly reactive towards aldehydes and ketones, 9-HA's specificity is not absolute. Method validation should include tests for potential cross-reactivity with other components in the sample matrix.

Conclusion

This compound is a powerful and versatile fluorescent reagent that enables the sensitive detection of carbonyl compounds critical to pharmaceutical research and clinical diagnostics. By understanding its fundamental spectroscopic properties—excitation/emission spectra, environmental sensitivities, and reaction mechanism—researchers can design and implement robust and reliable analytical methods. The protocols and insights provided in this guide serve as a comprehensive resource for harnessing the full potential of this compound in the laboratory.

References

- Chen, L., et al. Screening of a highly effective fluorescent derivatization reagent for carbonyl compounds and its application in HPLC with fluorescence detection. Semantic Scholar.

- Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.

- Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC.

- LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.

- Bawandi, M. G., et al. (2018). Solvatochromism and fluorescence response of a halogen bonding anion receptor.

- ResearchGate. (2025). Derivatizing Reagents for Detection of Organic Compounds By HPLC.

- Jana, A. (2018). How fluorescence quantum yield related to fluorescence lifetime?

- ResearchGate. Fluorescence quantum yields (±10%), lifetimes (±0.1 ns)

- Danyliv, Y., et al. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. PMC - NIH.

- The Organic Chemistry Tutor. (2020). Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube.

- MDPI. (2022). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes.

- University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.

Sources

- 1. sdiarticle4.com [sdiarticle4.com]

- 2. journalajacr.com [journalajacr.com]

- 3. researchgate.net [researchgate.net]

- 4. Solvatochromism and fluorescence response of a halogen bonding anion receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes [mdpi.com]

- 7. Screening of a highly effective fluorescent derivatization reagent for carbonyl compounds and its application in HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Introduction: The Acridine Scaffold and the Significance of the 9-Hydrazino Moiety

An In-Depth Technical Guide to the Biological Activities of 9-Hydrazinoacridine Derivatives

Heterocyclic compounds are foundational to medicinal chemistry, with nitrogen-containing systems being particularly prominent in pharmaceutical design[1]. Among these, the tricyclic acridine scaffold has been a subject of intense study for over a century, initially as dyes and later for its vast pharmacological potential. The biological activity of acridine derivatives is largely attributed to the planar nature of the ring system, which facilitates intercalation between the base pairs of DNA, leading to interactions with crucial enzymes like topoisomerases and telomerase[1]. This fundamental mechanism underpins their use as anticancer, antiviral, antiprotozoal, and antimicrobial agents[1].

The introduction of a hydrazino (-NHNH₂) or a substituted hydrazone (-NHN=CR₁R₂) group at the 9-position of the acridine ring creates a class of compounds—this compound derivatives—with remarkably diverse and potent biological activities. Hydrazones themselves, characterized by the azometine proton (-NHN=CH-), are a critical class of compounds in new drug development, known to possess a wide array of therapeutic properties, including anticonvulsant, antimicrobial, and antitumoral effects[2][3][4]. The coupling of the acridine nucleus with the hydrazone moiety results in hybrid molecules that often exhibit enhanced potency and novel mechanisms of action, making them attractive targets for contemporary drug discovery programs[1][2].

This technical guide provides a comprehensive overview of the principal biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, antimalarial, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals, offering mechanistic insights, comparative data, and detailed experimental protocols to support further investigation in the field.

Part 1: Anticancer Activity - Targeting the Machinery of Cell Division

The most extensively studied application of this compound derivatives is in oncology. Their anticancer effects are primarily rooted in their ability to disrupt DNA replication and repair processes within malignant cells.

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

The planar acridine core is a classic DNA intercalating agent, inserting itself between DNA base pairs through π-π stacking interactions[1]. This physical obstruction distorts the DNA helix, interfering with the processes of replication and transcription. More significantly, this intercalation stabilizes the complex formed between DNA and topoisomerase enzymes.

Topoisomerases (Topo) are vital enzymes that resolve topological problems in DNA, such as supercoiling, during replication and transcription. This compound derivatives often act as "topoisomerase poisons," trapping the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of permanent DNA strand breaks, which ultimately triggers cell cycle arrest and apoptosis (programmed cell death)[5][6]. Several derivatives have been identified as potent dual inhibitors of both human topoisomerase I and II (hTopo I and II)[1][7][8]. The development of catalytic inhibitors, which inhibit the enzyme's activity without generating the DNA strand breaks that can lead to secondary malignancies, is a promising strategy to overcome the risks associated with traditional topoisomerase poisons[6][9].

dot

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

-

Preparation of Compound Stock: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations across the wells.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve the final target inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (medium + inoculum, no compound) and a negative control well (medium only).

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.

-

MIC Reading: After incubation, examine the wells for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Part 3: Antimalarial Activity - A Dual-Pronged Attack

Malaria remains a devastating disease, with parasite resistance to existing drugs posing a major challenge.[10][11] Acridine-based compounds were among the first synthetic antimalarials, and modern derivatives continue to show significant promise.[11][12]

Mechanism of Action: Targeting Topoisomerase II and Hematin

Similar to their anticancer effects, 9-anilinoacridine derivatives are potent inhibitors of the Plasmodium falciparum DNA topoisomerase II enzyme.[10][13][14] However, a particularly compelling strategy involves the development of dual-target agents. Many of these compounds also interfere with a critical parasite detoxification process. During its life cycle in red blood cells, the parasite digests hemoglobin, releasing large amounts of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin (β-hematin). Certain 9-anilinoacridines can inhibit this β-hematin formation, leading to a buildup of toxic heme that damages parasite membranes.[10][12][13] This dual-target approach is advantageous as it may slow the development of drug resistance.[10][13]

Quantitative Data: Antiplasmodial Activity

| Compound Class | P. falciparum Strain | Activity (IC₅₀ in nM) | Reference |

| 9-Anilinoacridine (Compound 13) | K1 (Chloroquine-Resistant) | 25 | [14] |

| Adamantyl 9-aminoalkylaminoacridine | W2 (Chloroquine-Resistant) | 8.6 | [12] |

| Adamantyl 9-aminoalkylaminoacridine | D6 (Chloroquine-Sensitive) | 9.3 | [12] |

Experimental Protocol: β-Hematin Formation Inhibition Assay

This cell-free assay evaluates the ability of a compound to inhibit the formation of β-hematin from hemin, mimicking the parasite's detoxification process.

Principle: In an acidic, aqueous environment, hemin can be induced to precipitate as β-hematin. The amount of hemin remaining in the supernatant after centrifugation is inversely proportional to the amount of β-hematin formed.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a solution of hemin chloride in DMSO. Prepare a buffer solution, typically 0.5 M sodium acetate at pH 4.5.

-

Assay Setup: In microcentrifuge tubes, add the test compound (this compound derivative) at various concentrations. Include a positive control (e.g., chloroquine) and a negative control (solvent only).

-

Initiation of Reaction: Add the hemin solution to each tube, followed by the acetate buffer to initiate the polymerization reaction.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for 18-24 hours to allow for β-hematin formation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) to pellet the insoluble β-hematin.

-

Quantification: Carefully remove the supernatant, which contains unreacted hemin. Dilute the supernatant in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the diluted supernatant at approximately 405 nm. A higher absorbance indicates more unreacted hemin, meaning the compound inhibited β-hematin formation.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control and determine the IC₅₀ value.

Part 4: Neuroprotective Activity - Cholinesterase Inhibition

Acridine derivatives have been investigated for the symptomatic treatment of Alzheimer's disease (AD).[15] Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first cholinesterase inhibitor approved for AD, although its use was limited by hepatotoxicity.[15][16] This has spurred the development of new, safer acridine derivatives.

Mechanism of Action: Inhibiting AChE and BuChE

A key pathological feature of AD is a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are the enzymes responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting these enzymes, this compound derivatives can increase the levels and duration of action of acetylcholine, thereby improving cholinergic neurotransmission and cognitive function.[16][17] Some derivatives show dual inhibitory activity against both AChE and BChE, which may offer broader therapeutic benefits.[16][17][18]

dot

Caption: Inhibition of acetylcholine breakdown by 9-hydrazinoacridines.

Quantitative Data: Cholinesterase Inhibition

| Compound | Target Enzyme | Activity (IC₅₀ in µM) | Reference |

| RM1 | AChE | 0.089 | [16] |

| RM1 | BuChE | 0.045 | [16] |

| RM2 | AChE | 0.035 | [16] |

| RM2 | BuChE | 0.019 | [16] |

| Tacrine (Standard) | AChE | 0.091 | [16] |

| Tacrine (Standard) | BuChE | 0.049 | [16] |

| Galantamine (Standard) | AChE | 0.521 | [16] |

| Galantamine (Standard) | BuChE | 9.87 | [16] |

Note: Many novel derivatives show significantly higher potency than the standard drugs tacrine and galantamine.[16]

Experimental Protocol: Ellman's Method for Cholinesterase Activity

This is the most common in vitro method for screening cholinesterase inhibitors.[16]

Principle: The assay measures the activity of AChE or BuChE by monitoring the formation of thiocholine when the substrate (acetylthiocholine or butyrylthiocholine) is hydrolyzed. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme's activity.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare phosphate buffer (pH 8.0), solutions of DTNB, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the enzyme (AChE from electric eel or BuChE from equine serum).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound (this compound derivative) at various concentrations.

-

Pre-incubation: Add the enzyme solution to the wells and pre-incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor). Plot the inhibition percentage against the inhibitor concentration and calculate the IC₅₀ value.

Conclusion

The this compound scaffold represents a remarkably versatile and privileged structure in medicinal chemistry. By combining the DNA-intercalating properties of the acridine ring with the diverse chemical reactivity of the hydrazone moiety, these derivatives have been developed into potent agents with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antimalarial, and neuroprotective compounds underscores their therapeutic potential. The mechanistic insights and experimental frameworks provided in this guide serve as a foundation for researchers to further explore, design, and optimize this promising class of molecules for the development of next-generation therapeutics.

References

-

Vilková, M., Hudáčová, M., Palušeková, N., Jendželovský, R., Almáši, M., Béres, T., Fedoročko, P., & Kožurková, M. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 27(9), 2883. [Link] [1][7]2. Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini reviews in medicinal chemistry, 7(1), 1-1. [Link]

-

Lisboa, D. S., de Farias, I. C. S., de Oliveira, T. M., Ribeiro, A. S., da Silva, A. C. G., Duarte, J. A., de Moraes, M. C. C., de Lima, M. do C. A., Galdino, S. L., Pitta, I. R., & Rêgo, M. J. B. de M. (2022). A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. Frontiers in Pharmacology, 13, 988448. [Link] [5][19]4. Kumar, A., Sharma, S., & Sharma, S. (2012). Synthesis and anticancer study of 9-aminoacridine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 433-436. [Link]

-

Stavropoulou, A., Geronikaki, A., Poroikov, V., & Ćirić, A. (2021). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 26(11), 3326. [Link]

-

Lisboa, D. S., et al. (2022). A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. Frontiers in Pharmacology. [Link]

-

Proshin, A. N., et al. (2017). 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. Bioorganic & Medicinal Chemistry, 25(22), 6062-6069. [Link]

-

Proshin, A. N., et al. (2017). 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. Weizmann Research Portal. [Link]

-

Vilková, M., et al. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. PubMed. [Link]

-

Al-Verified, H. A., et al. (2021). Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. Scientific Reports, 11(1), 1-14. [Link]

-

Singh, N., et al. (2018). Biological activities of hydrazide derivatives in the new millennium. ResearchGate. [Link]

-

Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]

-

Barlak, Y., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 361-369. [Link]

-

Singh, N., et al. (2018). A review on biological activities and chemical synthesis of hydrazide derivatives. PubMed. [Link]

-

Sudo, A., et al. (2019). Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors. Current Neuropharmacology, 17(5), 458-477. [Link]

-

Baljinova, B., et al. (2024). Novel hydrazone compounds with broad-spectrum antiplasmodial activity and synergistic interactions with antimalarial drugs. Malaria World. [Link]

-

Ferguson, D. M., et al. (2015). Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. Anticancer Research, 35(10), 5393-5401. [Link]

-

Kumar, A., et al. (2022). Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. ACS Medicinal Chemistry Letters, 13(5), 803-809. [Link]

-

Kumar, A., et al. (2016). Novel Thiazine Substituted 9-Anilinoacridines: Synthesis, Antitumour Activity and Structure Activity Relationships. Letters in Drug Design & Discovery, 13(8), 701-709. [Link]

-

Ferguson, D. M., et al. (2015). Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. PubMed. [Link]

-

Auparakkitanon, S., et al. (2003). Antimalarial 9-Anilinoacridine Compounds Directed at Hematin. Antimicrobial Agents and Chemotherapy, 47(11), 3708-3712. [Link]

-

de Kock, C., et al. (2021). Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments. Molecules, 26(3), 579. [Link]

-

Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2243-2269. [Link]

-

Unknown Author. (n.d.). Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace. [Link]

-

Mushtaq, R., et al. (2019). Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents. Medicinal Chemistry, 15(6), 664-671. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(20), 6265. [Link]

-

Auparakkitanon, S., et al. (2003). Antimalarial 9-Anilinoacridine Compounds Directed at Hematin. ResearchGate. [Link]

-

Kelly, J. X., et al. (2011). Acridine and Acridinones: Old and New Structures with Antimalarial Activity. Current Medicinal Chemistry, 18(8), 1118-1128. [Link]

-

Singh, S., et al. (2015). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 9(1), 1-10. [Link]

-

Proshin, A. N., et al. (2018). Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. Journal of Neurochemistry, 146(6), 724-736. [Link]

-

Chan, C. F., et al. (2017). The study of 9,10-dihydroacridine derivatives as a new and effective molecular scaffold for antibacterial agent development. ResearchGate. [Link]

-

Denny, W. A., et al. (1998). Structure-Activity Relationships for the Antileishmanial and Antitrypanosomal Activities of 1'-Substituted 9-Anilinoacridines. ResearchGate. [Link]

-

Al-Ostath, A. I., et al. (2022). Synthesis of 9-aminoacridine derivatives (A9–A17). ResearchGate. [Link]

-

Chavalitshewinkoon, P., et al. (1993). Structure-activity relationships and modes of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro. Antimicrobial Agents and Chemotherapy, 37(3), 403-406. [Link]

-

Hansch, C., et al. (1998). Quantitative structure-activity relationships (QSAR) for 9-anilinoacridines: a comparative analysis. Journal of Medicinal Chemistry, 41(24), 4875-4883. [Link]

-

Al-Abdullah, E. S., et al. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(4), 3236-3253. [Link]

- Unknown Author. (n.d.). Unknown Title. Google.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]

- 6. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. | Semantic Scholar [semanticscholar.org]

- 7. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimalarial 9-Anilinoacridine Compounds Directed at Hematin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationships and modes of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 19. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 9-Hydrazinoacridine as a DNA Intercalating Agent

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Planar Ring – A Functional Perspective on 9-Hydrazinoacridine

In the vast landscape of DNA-targeting agents, the acridine scaffold stands as a foundational chemotype, renowned for its potent DNA intercalation capabilities.[1][2] The planar, tricyclic aromatic system is perfectly sized to slip between the base pairs of the DNA double helix, a mechanism first elucidated by Leonard Lerman in 1961.[3][4] This guide moves beyond a simple acknowledgment of this property to provide a deep, functional analysis of a specific, highly reactive derivative: this compound.

The introduction of a hydrazino (-NHNH₂) group at the 9-position of the acridine core transforms the molecule from a passive intercalator into a versatile chemical tool. The hydrazine moiety is a potent nucleophile and a reactive handle for derivatization, opening avenues for creating complex conjugates, fluorescent probes, and targeted therapeutic agents.[5] This document, therefore, is structured not as a static review but as a dynamic workflow. We will journey from the fundamental principles of its interaction with DNA to the practical, validated methodologies required to characterize its biological effects, providing the causal insights necessary for its effective application in research and drug development.

Part 1: The Core Mechanism – Visualizing DNA Intercalation

The biological activity of this compound begins with its physical interaction with DNA. The process is driven by a combination of electrostatic attraction between the protonated acridine nitrogen and the anionic phosphate backbone of DNA, followed by the insertion of the planar acridine ring into the space between adjacent base pairs.[4][6] This act of intercalation induces significant and measurable conformational changes in the DNA structure.[6][7]

-

Elongation: The insertion of the ~3.4 Å thick acridine ring forces the base pairs apart, increasing the overall contour length of the DNA molecule.[8]

-

Unwinding: To accommodate the intercalator, the DNA helix must locally unwind, decreasing its helical twist at the binding site.[9][10]

These distortions are not mere structural artifacts; they are the primary drivers of the molecule's cytotoxic effects. By altering the DNA topology, intercalators obstruct the molecular machinery responsible for replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6][11]

Figure 1: Mechanism of this compound DNA Intercalation and Cytotoxicity.

Part 2: The Experimental Workflow – From Synthesis to Cellular Impact

A rigorous evaluation of any DNA intercalating agent requires a multi-step, integrated approach. Each stage provides critical data that informs the next, creating a self-validating cascade of experiments. This section details the core protocols necessary to synthesize, characterize, and validate the activity of this compound.

Figure 2: Integrated Workflow for Evaluating this compound.

Synthesis and Characterization of this compound

The synthesis of 9-aminoacridine derivatives typically proceeds via a nucleophilic substitution of a 9-chloroacridine precursor.[12] The following protocol adapts this established chemistry for the synthesis of this compound.

Protocol 1: Synthesis of this compound

-

Step 1: Synthesis of 9-Chloroacridine.

-

Rationale: This step creates the activated precursor for nucleophilic substitution. Phosphorus oxychloride acts as both a dehydrating agent and a source of chloride.

-

Combine N-phenylanthranilic acid (1 equiv.) with phosphorus oxychloride (7-8 equiv.).

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen) for 2-3 hours.

-

Carefully quench the reaction mixture by pouring it onto crushed ice with stirring.

-

Neutralize with an aqueous base (e.g., ammonium hydroxide) until the product precipitates.

-

Collect the crude 9-chloroacridine by filtration, wash with water, and dry. Recrystallize from ethanol if necessary.

-

-

Step 2: Synthesis of this compound.

-

Rationale: The highly nucleophilic hydrazine displaces the chloride at the electron-deficient C9 position of the acridine ring.

-

Dissolve 9-chloroacridine (1 equiv.) in a suitable solvent such as ethanol or 2-methoxyethanol.

-

Add hydrazine hydrate (10-20 equiv.) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and collect the precipitated yellow product by filtration.

-

Wash the solid with cold ethanol and then water to remove excess hydrazine.

-

Dry the final product, this compound, under vacuum.

-

-

Step 3: Characterization.

-

Rationale: Confirms the identity and purity of the synthesized compound.

-

TLC: Assess purity using a suitable solvent system (e.g., Dichloromethane:Methanol 9:1).

-

NMR (¹H, ¹³C): Confirm the structure by analyzing chemical shifts and coupling constants.

-

Mass Spectrometry (MS): Verify the molecular weight of the product (C₁₃H₁₁N₃, MW: 209.25 g/mol ).[13]

-

Purity: Ensure purity is >95% for use in biological assays.[14]

-

Biophysical Analysis: Quantifying DNA Binding Affinity

Fluorescence spectroscopy is a highly sensitive method for studying the interaction between fluorescent ligands and DNA.[15][16] The fluorescence of the acridine core is typically quenched upon intercalation into the DNA helix, allowing for the determination of binding affinity.[17][18]

Protocol 2: DNA Binding Titration using Fluorescence Spectroscopy

-

Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

-

Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl, pH 7.4) and determine its concentration accurately by UV absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹ per base).

-

Prepare a working solution of this compound in the same buffer at a fixed concentration (e.g., 5 µM).

-

-

Fluorescence Measurement:

-

Rationale: The progressive addition of DNA to a fixed concentration of the drug will cause quenching of the drug's fluorescence if binding occurs.

-

Set the spectrofluorometer to the excitation and emission maxima of this compound (determined by an initial scan).

-

To a cuvette containing the this compound working solution, make successive additions of the ct-DNA stock solution.

-

After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.

-

-

Data Analysis:

-

Rationale: The change in fluorescence intensity is used to calculate the binding constant (Kb), which quantifies the affinity of the drug for DNA.

-

Correct the raw fluorescence data for the dilution effect.

-

Plot the fluorescence intensity (F₀/F) versus the concentration of DNA, where F₀ is the fluorescence of the drug alone and F is the fluorescence in the presence of DNA.

-

Analyze the data using the Stern-Volmer equation to determine the quenching mechanism and the Scatchard equation to calculate the binding constant (Kb) and the number of binding sites (n).[17][18]

-

Table 1: Example Quantitative Data from Biophysical Analysis

| Compound | Binding Constant (K_b) (M⁻¹) | Binding Stoichiometry (n) |

|---|---|---|

| This compound | 1.5 x 10⁵ | ~0.25 |

| Ethidium Bromide (Control) | 1.2 x 10⁶ | ~0.30 |

| Non-Intercalator (Control) | No significant binding | N/A |